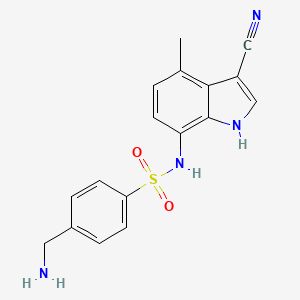
2-(7-methyl-1H-indol-3-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-1H-indol-3-yl)quinazoline is a useful research compound. Its molecular formula is C17H13N3 and its molecular weight is 259.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(7-methyl-1H-indol-3-yl)quinazoline involves the condensation of 7-methyl-1H-indole-3-carbaldehyde with 2-aminobenzonitrile followed by cyclization of the resulting intermediate.", "Starting Materials": [ "7-methyl-1H-indole-3-carbaldehyde", "2-aminobenzonitrile", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-methyl-1H-indole-3-carbaldehyde (1.0 g, 6.2 mmol) and 2-aminobenzonitrile (0.9 g, 6.2 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1 M, 1 mL).", "Step 8: Heat the reaction mixture at reflux for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and add sodium hydroxide (1 M, 1 mL) to adjust the pH to 9-10.", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and wash with water (20 mL).", "Step 12: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 2-(7-methyl-1H-indol-3-yl)quinazoline." ] } | |
Número CAS |
1817720-66-3 |
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



